molecular formula C11H11N3O2 B8357284 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine

2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine

Cat. No.: B8357284
M. Wt: 217.22 g/mol
InChI Key: NLHKIINSRLLXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that features both a dioxolane ring and a pyrazole ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine typically involves the formation of the dioxolane and pyrazole rings followed by their attachment to the pyridine core. One common method involves the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions to form the dioxolane ring. Subsequently, the pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-3-yl)-6-(1,3-dioxolan-2-yl)pyridine is unique due to the presence of both the dioxolane and pyrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C11H11N3O2/c1-2-8(9-4-5-12-14-9)13-10(3-1)11-15-6-7-16-11/h1-5,11H,6-7H2,(H,12,14)

InChI Key

NLHKIINSRLLXAD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=N2)C3=CC=NN3

Origin of Product

United States

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